molecular formula C12H10Cl2N2NaO5PS B560384 Sp-5,6-dichloro-cBIMPS (sodium salt) CAS No. 142439-96-1

Sp-5,6-dichloro-cBIMPS (sodium salt)

Cat. No. B560384
CAS RN: 142439-96-1
M. Wt: 419.1
InChI Key: LXTHVPHQPNCKKG-OIMJWDEGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sp-5,6-dichloro-cBIMPS (sodium salt) is a benzimidazole monophosphorothioate . It acts as a potent activator of protein kinase A (PKA; K i = 30 nM) . It is selective for PKA over PKG (K i = 10 µM) . Sp-5,6-dichloro-cBIMPS is also resistant to degradation by cyclic nucleotide phosphodiesterases . It displays good cell permeability and prevents the aggregation of platelets stimulated with thrombin .


Synthesis Analysis

The synthesis of Sp-5,6-dichloro-cBIMPS (sodium salt) involves the replacement of the adenine in the second messenger cyclic AMP with a highly lipophilic modified benzimidazole ring . In addition, the axial exocyclic oxygen atom in the cyclic phosphate group is replaced by sulfur .


Molecular Structure Analysis

The molecular formula of Sp-5,6-dichloro-cBIMPS (sodium salt) is C12H10Cl2N2O5PS • Na . The formal name is 5,6-dichloro-1-[3,5-O- [ (S)-mercaptophosphinylidene]-β-D-ribofuranosyl]-1H-benzimidazole, monosodium salt .


Chemical Reactions Analysis

Sp-5,6-dichloro-cBIMPS was found to be both a potent and specific activator of purified cAMP-PK and of cAMP-PK in platelet membranes . It was also found that Sp-5,6-dichloro-cBIMPS was not significantly hydrolysed by three types of cyclic nucleotide phosphodiesterases .


Physical And Chemical Properties Analysis

Sp-5,6-dichloro-cBIMPS (sodium salt) is a crystalline solid . It is soluble in DMSO (150 mM), Ethanol (150 mM), and Water (25 mM) . The apparent lipophilicity of Sp-5,6-dichloro-cBIMPS was higher than that of 8-pCPT-cAMP .

Scientific Research Applications

Activation of cAMP-Dependent Protein Kinase (PKA)

Sp-5,6-dichloro-cBIMPS: is a potent and specific activator of cAMP-dependent protein kinase (PKA) . It is used to study the role of PKA in cellular processes by mimicking the effects of cyclic AMP (cAMP) and activating PKA without altering intracellular levels of cAMP.

Signal Transduction Pathway Studies

This compound surpasses other cAMP analogs like dibutyryl-cAMP by being more resistant to hydrolysis by phosphodiesterases, making it an excellent tool for distinguishing cAMP- versus cGMP-mediated signal transduction pathways .

Cell Permeability and Stability

Due to its resistance to degradation by cyclic nucleotide phosphodiesterases and its apparent lipophilicity, Sp-5,6-dichloro-cBIMPS exhibits good cell permeability. This makes it a valuable compound for in vitro studies involving intact cells .

Metabolic Regulation Research

Sp-5,6-dichloro-cBIMPS: has been utilized in research focusing on the regulation of sugar, glycogen, and lipid metabolism, as PKA plays a significant role in these metabolic pathways .

Platelet Function and Aggregation

In platelet membranes, Sp-5,6-dichloro-cBIMPS acts as a specific activator of PKA, which is crucial for studying the phosphorylation patterns induced by agents like prostaglandin E1 and the prevention of platelet aggregation induced by thrombin .

Reproductive Biology

The compound has been used in the induction of the acrosome reaction in spermatozoa, providing insights into the molecular mechanisms of fertilization and the potential for improving assisted reproductive technologies .

Mechanism of Action

Target of Action

Sp-5,6-dichloro-cBIMPS (sodium salt) is a benzimidazole monophosphorothioate that acts as a potent activator of Protein Kinase A (PKA) . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in many biological processes, including metabolism, cell division, and memory functions .

Mode of Action

Sp-5,6-dichloro-cBIMPS selectively activates PKA over Protein Kinase G (PKG), with a Ki value of 30 nM for PKA and 10 µM for PKG . This compound is also resistant to degradation by cyclic nucleotide phosphodiesterases , which are enzymes that break down the second messengers cAMP and cGMP, thus prolonging the activation of PKA.

Biochemical Pathways

The activation of PKA by Sp-5,6-dichloro-cBIMPS leads to the phosphorylation of various proteins, affecting multiple biochemical pathways. For instance, PKA regulates glycogen, sugar, and lipid metabolism . It can also influence cell division and memory functions through its role in the cAMP signaling pathway .

Pharmacokinetics

Sp-5,6-dichloro-cBIMPS displays good cell permeability , which is crucial for its bioavailability. Its high lipophilicity and metabolic stability result in excellent membrane permeability , allowing it to effectively reach its target PKA within cells.

Result of Action

The activation of PKA by Sp-5,6-dichloro-cBIMPS can lead to various molecular and cellular effects. For example, it has been shown to prevent the aggregation of platelets stimulated with thrombin . This suggests that it could potentially be used in the treatment of conditions where platelet aggregation is a problem, such as in certain cardiovascular diseases.

Action Environment

The action, efficacy, and stability of Sp-5,6-dichloro-cBIMPS can be influenced by various environmental factors. For instance, its solubility can vary in different solvents , which could affect its bioavailability and hence its efficacy. Furthermore, its stability may be affected by storage conditions . Therefore, these factors should be carefully considered when using this compound in research or potential therapeutic applications.

Safety and Hazards

Sp-5,6-dichloro-cBIMPS (sodium salt) is not for human or veterinary use . It should be stored at -20°C .

properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTHVPHQPNCKKG-MOBMELGVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sp-5,6-dichloro-cBIMPS (sodium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sp-5,6-dichloro-cBIMPS (sodium salt)
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